MAO-A Inhibitory Potency: Rank-Order Comparison Within the 5-Bromoisatin Series (Compounds 21–27)
Among the 5-bromoisatin derivatives (compounds 21–27), the target compound exhibits a defined position in the MAO-A potency rank order. The experimental ranking for MAO-A inhibition is: 24 > 22 > 21 > 27 > 23 > 26 > 25 [1]. The compound bearing the 4-chloro substituent (compound 24, IC50: 0.071 µM) is the most potent 5-bromoisatin derivative, followed by the 4-bromo analogue (compound 22, IC50: 0.138 µM) and the 4-fluoro analogue (compound 21, IC50: 0.142 µM) [1]. The target compound (compound 22) thus demonstrates that a 4-bromophenacyl substituent on a 5-bromoisatin core yields moderate MAO-A potency within this sub-series, serving as a critical reference point for SAR interpretation [1].
| Evidence Dimension | MAO-A inhibitory potency (IC50, µM) within the 5-bromoisatin sub-series |
|---|---|
| Target Compound Data | IC50 (MAO-A) = 0.138 ± 0.005 µM (Compound 22) |
| Comparator Or Baseline | Compound 24 (5-Br, 4-Cl): IC50 = 0.071 ± 0.003 µM; Compound 21 (5-Br, 4-F): IC50 = 0.142 ± 0.009 µM; Compound 27 (5-Br, 4-OCH3): IC50 = 0.148 ± 0.004 µM; Compound 23 (5-Br, 4-CH3): IC50 = 0.301 ± 0.012 µM |
| Quantified Difference | 2.2-fold less potent than compound 24 (0.138 vs. 0.071 µM); equipotent to compound 21 (0.138 vs. 0.142 µM); 2.2-fold more potent than compound 23 (0.138 vs. 0.301 µM) |
| Conditions | In vitro spectrophotometric assay using crude rat brain mitochondrial suspensions; recombinant human MAO-A and MAO-B; substrate: kynuramine |
Why This Matters
This rank-order data enables researchers to select the specific 5-bromoisatin analogue with the appropriate potency window for their assay, rather than assuming all halogen-substituted derivatives are interchangeable.
- [1] Tripathi, R. K. P., Krishnamurthy, S., & Ayyannan, S. R. (2016). Discovery of 3-Hydroxy-3-phenacyloxindole Analogues of Isatin as Potential Monoamine Oxidase Inhibitors. ChemMedChem, 11(1), 119–132. View Source
